2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one
Description
Properties
IUPAC Name |
2-propyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h3-4,6-7,11H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIXTUUIVUTILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446792 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50417-78-2 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Reductive Amination
- Starting from a substituted tetrahydronaphthylamine derivative, such as (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine, the compound is reacted with propionaldehyde.
- The reaction is conducted under acidic conditions with a reducing agent like sodium borohydride or potassium borohydride.
- The molar ratio of amine to propionaldehyde is typically between 1:1 and 1:4, with 1:1.8 being preferred for optimal yield.
- The reaction temperature is maintained around 20-30 °C.
- The product is a propylated intermediate (compound II) with high purity (>90-98% by HPLC).
Step 2: Catalytic Hydrogenation and Salification
- The intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen pressure (10-20 kg/cm²).
- The reaction is performed at room temperature for 4-6 hours.
- After hydrogenation, the free amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid.
- The final product is isolated with high purity (>98%) and good yield (~87%).
This method is primarily used for preparing related amine derivatives but provides a framework for synthesizing tetrahydronaphthalene derivatives with propyl substituents, which can be adapted for ketone-containing analogs by modifying the starting materials and reaction conditions.
| Step | Reagents/Conditions | Outcome | Purity/Yield |
|---|---|---|---|
| 1 | Propionaldehyde, NaBH4 or KBH4, Acetic acid, 20-30 °C | Reductive amination to compound II | >90-98% purity (HPLC) |
| 2 | Pd/C catalyst, H2 (10-20 kg/cm²), RT, HCl | Catalytic hydrogenation and salification | 87% yield, >98% purity |
Selective Hydrogenation of Naphthalene Derivatives
- Starting from naphthalene ketone derivatives, selective hydrogenation of the aromatic ring can yield the tetrahydronaphthalen-1-one structure.
- Catalysts such as Pd/C or Raney nickel under controlled hydrogen pressure and temperature are used.
- The propyl substituent can be introduced either before or after the hydrogenation step, depending on the stability of intermediates.
- This method requires precise control to avoid full saturation of the ring or reduction of the ketone group.
This method is less direct but offers an alternative route when starting from fully aromatic precursors.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination + hydrogenation | Substituted tetrahydronaphthylamine | Propionaldehyde, NaBH4/KBH4, Pd/C, H2, HCl | High purity, good yield, stereoselective | Requires specific amine precursors |
| Alkylation | Tetrahydronaphthalen-1-one | Propyl halide, base (K2CO3, NaH), DCM/THF | Direct propyl introduction | Possible side reactions, requires careful control |
| Selective hydrogenation | Naphthalene ketone derivatives | Pd/C or Raney Ni, H2, controlled temp/pressure | Uses aromatic precursors | Risk of over-reduction, complex control |
Research Findings and Considerations
- The reductive amination method is well-documented for related compounds and can be adapted for 2-propyl substitution by selecting appropriate starting amines and aldehydes.
- Alkylation reactions require optimization of base strength and solvent to maximize selectivity for the 2-position.
- Catalytic hydrogenation conditions must be finely tuned to preserve the ketone functionality while saturating the aromatic ring partially.
- Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for monitoring reaction progress and confirming product purity.
- The choice of method depends on available starting materials, desired stereochemistry, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders . The compound's structure allows it to interact effectively with biological receptors, making it a candidate for developing new therapeutic agents.
Case Study: Antidepressant Activity
A study focused on the synthesis of derivatives of this compound showed promising results in enhancing serotonin levels in the brain. The synthesized compounds exhibited higher binding affinity to the serotonin transporter compared to existing SSRIs. This suggests that modifications to the tetrahydronaphthalene structure could lead to more effective antidepressants .
Organic Synthesis
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for diverse chemical modifications that can lead to the formation of complex compounds used in pharmaceuticals and agrochemicals.
Table 1: Synthetic Routes Involving this compound
Neuropharmacology
Role in Neurodegenerative Diseases
Research has explored the potential of this compound in neuropharmacology. It has been studied for its effects on neurodegenerative diseases such as Parkinson's disease. Compounds derived from this structure have shown promise in modulating neurotransmitter systems that are disrupted in such conditions .
Case Study: Neuroprotective Effects
A recent study demonstrated that certain derivatives of this compound exhibited neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis in vitro. These findings suggest a potential therapeutic application for treating neurodegenerative disorders .
Material Science
Applications in Polymer Chemistry
The compound's reactivity allows it to be utilized in creating polymers with specific properties. Its derivatives can serve as monomers or cross-linking agents in polymer formulations.
Table 2: Properties of Polymers Derived from this compound
| Polymer Type | Property | Application |
|---|---|---|
| Thermosetting Resins | High thermal stability | Electronics and automotive |
| Biodegradable Polymers | Eco-friendly degradation | Packaging materials |
Mechanism of Action
The mechanism of action of 2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and inferred properties of 2-propyl-1,2,3,4-tetrahydronaphthalen-1-one and its analogs:
Critical Analysis of Structural and Functional Divergences
- Metabolic Stability : Fluorinated analogs may resist cytochrome P450-mediated metabolism better than the propyl-substituted compound due to C-F bond strength .
- Solubility Trade-offs : The target compound’s lipophilicity could limit bioavailability in aqueous environments, whereas hydroxylated analogs (e.g., ) face challenges in crossing lipid membranes.
- Crystallization Behavior : Bulkier substituents (e.g., phenyl in ) may complicate crystallization, impacting pharmaceutical formulation processes.
Biological Activity
2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one, also known as 2-propyl-THN or CAS number 50417-78-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a naphthalene core with a propyl group and a ketone functional group. Its structure contributes to its interaction with biological systems.
Target Receptors
Research indicates that compounds similar to this compound exhibit affinity for various cytochrome P450 enzymes (CYPs), particularly those involved in steroidogenesis and drug metabolism. Notable targets include:
- CYP11A1 : Involved in steroid hormone biosynthesis.
- CYP19A1 : Aromatase enzyme responsible for estrogen synthesis.
- CYP3A4 : Key enzyme in drug metabolism.
Mode of Action
The interaction of this compound with cytochrome P450 enzymes suggests a role in modulating steroid hormone levels and influencing the metabolism of various pharmaceuticals. This mechanism may contribute to its anti-inflammatory and analgesic properties observed in preliminary studies.
Anti-inflammatory Properties
Studies have indicated that this compound exhibits significant anti-inflammatory activity. This is particularly relevant in the context of conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro .
Analgesic Effects
In animal models, the compound has shown potential analgesic effects comparable to conventional pain relief medications. Its action appears to be mediated through both central and peripheral pathways, suggesting a multifaceted approach to pain management.
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's ability to reduce inflammation markers in cultured human cells. For instance:
- Study A : Inhibition of IL-6 and TNF-alpha production by up to 50% at concentrations ranging from 10 µM to 50 µM.
In Vivo Studies
In vivo studies involving rodent models have provided insights into the analgesic effects:
- Study B : Administration of this compound resulted in a significant reduction in pain response measured by the tail-flick test (p < 0.01) compared to control groups .
Data Summary Table
Q & A
Q. What are the common synthetic routes for 2-Propyl-1,2,3,4-tetrahydronaphthalen-1-one?
The synthesis typically involves Friedel-Crafts acylation or cyclization of substituted naphthalene precursors. For example, a propyl group can be introduced via alkylation of 1-tetralone derivatives, followed by oxidation or reduction steps. Evidence from similar compounds (e.g., methoxy-tetralones in and ) suggests that Grignard reagents or Pd-catalyzed cross-coupling may facilitate side-chain modifications. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on X-ray crystallography (using software like SHELX ), NMR spectroscopy (e.g., and NMR to identify alkyl and carbonyl groups), and mass spectrometry (to verify molecular weight). For example, the carbonyl group’s NMR signal typically appears near 205–210 ppm, while the propyl chain’s protons show distinct splitting patterns in NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Q. What are the known physicochemical properties of this compound?
While direct data is limited, analogs suggest:
- Molecular weight : ~188.23 g/mol (calculated from similar tetralones in and ).
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetone).
- Melting point : Estimated 80–120°C based on substituted tetralones .
Advanced Research Questions
Q. What challenges arise in the stereochemical analysis of derivatives, and how can they be addressed?
Substituents on the tetralone core (e.g., propyl groups) may introduce chirality or conformational isomerism . For enantiomer resolution, use chiral HPLC or circular dichroism (CD) . X-ray crystallography (via SHELX ) is definitive for absolute configuration determination. Computational tools (e.g., DFT) can predict steric effects and preferred conformations .
Q. How can computational chemistry predict reactivity in novel reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group’s electrophilicity can be modeled for nucleophilic additions. Molecular docking may assess bioactivity if the compound interacts with enzymes (e.g., cytochrome P450) .
Q. What discrepancies exist in biological activity data for tetrahydronaphthalenone derivatives?
Conflicting reports on bioactivity (e.g., enzyme inhibition) may stem from:
- Impurity profiles : Use HPLC (>95% purity) to standardize assays.
- Assay conditions : Control pH, temperature, and solvent effects.
- Stereochemical variability : Compare enantiomers (e.g., ’s Table 1 shows divergent activities for stereoisomers) .
Q. What strategies resolve conflicting data in reaction mechanism studies?
Q. How do substituents (e.g., methoxy, amino) influence the core’s reactivity?
- Electron-donating groups (e.g., methoxy in ) increase electron density, enhancing nucleophilic aromatic substitution.
- Steric hindrance from bulky groups (e.g., propyl) may slow reactions at the carbonyl group. Comparative studies (’s Table 1) show substituents alter redox potentials and binding affinities .
Q. What are key considerations for enantioselective synthesis routes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
